molecular formula C25H19N3O3S B2563557 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1021116-12-0

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2563557
CAS No.: 1021116-12-0
M. Wt: 441.51
InChI Key: FWVWIBZZNBPWFW-UHFFFAOYSA-N
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Description

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H19N3O3S and its molecular weight is 441.51. The purity is usually 95%.
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Biological Activity

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazolopyrimidine family, characterized by its unique thiazole and pyrimidine rings. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 354.43 g/mol. The structure can be represented as follows:

N 3 7 methyl 5 oxo 5H thiazolo 3 2 a pyrimidin 3 yl phenyl 2 naphthalen 2 yloxy acetamide\text{N 3 7 methyl 5 oxo 5H thiazolo 3 2 a pyrimidin 3 yl phenyl 2 naphthalen 2 yloxy acetamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Condensation Reactions : The initial formation of the thiazolopyrimidine core through the condensation of appropriate thiazole and pyrimidine derivatives.
  • Functionalization : Subsequent modifications to introduce the naphthalenyloxy and acetamide groups.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
  • Cell Line Studies : In vitro studies have shown that derivatives of thiazolopyrimidines can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Bacterial Inhibition : Studies have demonstrated that similar thiazolopyrimidine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . For example, the minimum inhibitory concentration (MIC) values for certain derivatives ranged from 72.8 to 150 μg/mL, indicating moderate antibacterial efficacy.
CompoundMIC (μg/mL)Bacterial Strain
Thiazolopyrimidine Derivative A86.5E. coli
Thiazolopyrimidine Derivative B98.2Bacillus subtilis

Anti-inflammatory Effects

Preliminary studies suggest anti-inflammatory properties attributed to thiazolopyrimidine compounds:

  • Cytokine Inhibition : These compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in model systems .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study conducted by Aly et al. demonstrated that a related thiazolopyrimidine derivative significantly inhibited cell proliferation in human breast cancer cell lines by inducing apoptosis via caspase activation .
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties of various thiazolopyrimidine derivatives against clinical isolates of Staphylococcus aureus and E. coli, showing promising results comparable to standard antibiotics .

Properties

IUPAC Name

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-16-11-24(30)28-22(15-32-25(28)26-16)19-7-4-8-20(12-19)27-23(29)14-31-21-10-9-17-5-2-3-6-18(17)13-21/h2-13,15H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVWIBZZNBPWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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